Methyl 1-chloro-4-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate is an organic compound with a molecular formula of C8H11ClO3 It is a derivative of cyclohexane, featuring a chlorine atom and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl 4-oxocyclohexane-1-carboxylate. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Methyl 4-oxocyclohexane-1-carboxylate+SOCl2→Methyl 1-chloro-4-oxocyclohexane-1-carboxylate+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-chloro-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxocyclohexane-1-carboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 4-oxocyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 1-methoxy-4-oxocyclohexane-1-carboxylate: Contains a methoxy group instead of a chlorine atom.
Uniqueness
Methyl 1-chloro-4-oxocyclohexane-1-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions
Properties
Molecular Formula |
C8H11ClO3 |
---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
methyl 1-chloro-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5H2,1H3 |
InChI Key |
ZUDAPSUOLOFOKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)Cl |
Origin of Product |
United States |
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